Home > Products > Screening Compounds P13528 > 1-(2-fluorophenyl)-4-[(4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-1,3-oxazol-2-yl)methyl]piperazine
1-(2-fluorophenyl)-4-[(4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-1,3-oxazol-2-yl)methyl]piperazine -

1-(2-fluorophenyl)-4-[(4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-1,3-oxazol-2-yl)methyl]piperazine

Catalog Number: EVT-3898064
CAS Number:
Molecular Formula: C22H24FN5O2S
Molecular Weight: 441.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[[(2S)-1-[[5-(4-Fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) []

Compound Description: SB-649868 is an orexin 1 and 2 receptor antagonist under development for insomnia treatment. In a study investigating its disposition and metabolism in humans, SB-649868 was found to be extensively metabolized, with negligible amounts excreted unchanged []. The primary metabolic pathway involved oxidation of the benzofuran ring [].

2-[((2S)-1-{[5-(4-Fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}-2-piperidinyl)methyl]-3,5-dihydroxy-3,4-dihydro-1(2H)-isoquinolinone (M98/GSK2329163) []

Compound Description: M98 (also known as GSK2329163) is a hemiaminal metabolite of SB-649868, formed through oxidation of the benzofuran ring and subsequent rearrangement []. This metabolite was found to be one of the principal circulating components in plasma extracts following SB-649868 administration [].

[2-({[((2S)-1-{[5-(4-Fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}-2-piperidinyl)methyl]amino}carbonyl)-6-hydroxyphenyl]acetic acid (M25/GSK2329158) []

Compound Description: M25 (also known as GSK2329158) is a major metabolite of SB-649868 resulting from the opening of the benzofuran ring and forming a carboxylic acid []. This metabolite was the most abundant SB-649868-related compound found in excreta, accounting for at least 12% of the administered dose [].

N-(1-(((Cyanomethyl)amino)carbonyl)cyclohexyl)-4-(2-(4-methyl-piperazin-1-yl)-1,3-thiazol-4-yl)benzamide (L-006235) []

Compound Description: L-006235 is a basic, lipophilic cathepsin K inhibitor investigated for its off-target activities in vivo []. Studies in rats revealed that long-term administration at supratherapeutic doses led to increased tissue protein levels of cathepsins B and L, attributed to the inhibitor's engagement and stabilization of these off-target enzymes [].

N-(Cyanomethyl)-N2-{(1S)-2,2,2-trifluoro-1-[4'-methylsulfonyl)biphenyl-4-yl]ethyl}-l-leucinamide (L-873724) []

Compound Description: L-873724 is a potent, nonbasic cathepsin K inhibitor with a similar off-target profile to L-006235 []. In contrast to L-006235, L-873724 did not cause an increase in tissue cathepsin B and L levels when administered at the same supratherapeutic dose, highlighting the influence of inhibitor basicity on off-target effects [].

5-(2-((3-(1,4-Diazepan-1-yl)phenyl)amino)-pyrimidin-4-yl)-N,4-dimethyl-thiazol-2-amine (5) []

Compound Description: Compound 5 is a lead compound for developing selective CDK9 inhibitors []. It exhibits inhibitory activity against CDK2 and CDK9, demonstrating different binding conformations within the ATP binding sites of these kinases []. Based on this observation, researchers designed macrocyclic structures aiming to improve selectivity for CDK9 over CDK2 [].

6-Methyl-12-oxa-3,6-diaza-2(4,2)-pyrimidina-1,4(1,3)-dibenzenacyclodo-decaphan-8-ene (43) []

Compound Description: Compound 43 is a macrocyclic compound used as a model to optimize ring-closing metathesis (RCM) reactions during the development of selective CDK9 inhibitors []. This compound served as a starting point for structural modifications, ultimately leading to the identification of more potent and selective CDK9 inhibitors [].

11-Oxa-3-aza-2(4,2)-pyrimidina-5(1,4)-piperazina-1,4(1,3)-dibenzenacyclo-undecaphan-7-ene (44) []

Compound Description: Compound 44 is a macrocyclic compound synthesized as part of the effort to develop selective CDK9 inhibitors []. It incorporates a piperazine ring within the macrocyclic structure, demonstrating the feasibility of incorporating heterocyclic moieties within such frameworks. Despite its structural similarity to designed macrocyclic CDK9 inhibitors, compound 44 showed only weak activity against CDK2 and Aurora kinases [].

11-Oxa-3-aza-2(4,2)-pyrimidina-5(1,4)-piperazina-1,4(1,3)-dibenzenacyclo-undecaphan-7-ene-1-carbonitrile (79) []

Compound Description: Compound 79 represents the most selective CDK9 inhibitor identified through extensive substituent modifications of the macrocyclic pyrimidine system derived from compound 44 []. It exhibits 60-fold selectivity for CDK9 over CDK2 and 90-fold selectivity for CDK9 over Aurora kinases []. Notably, compound 79 displays high selectivity, with only tyrosine-protein kinase Lyn(h) identified as an off-target [].

1-[(6-Chloropyridin-3-yl)methyl]-4-methyl-3-oxopiperazin-2-ylidenecyanamide (4) []

Compound Description: Compound 4 is a dihydropiperazine compound identified as a suitable bioisosteric replacement for the imidazolidine ring system found in neonicotinoid insecticides []. This compound demonstrated potent insecticidal activity, exhibiting good overlap of key pharmacophore elements with imidacloprid, a widely used neonicotinoid insecticide [].

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methyl-3-oxopiperazin-2-ylidenecyanamide (25) []

Compound Description: Compound 25 is another dihydropiperazine compound identified as a suitable bioisosteric replacement for the imidazolidine ring system in neonicotinoid insecticides []. This compound, like compound 4, exhibited potent insecticidal activity, demonstrating the potential for this class of compounds as effective insecticides [].

2-[(6-Chloropyridin-3-yl)-methyl-(methyl)amino]-2-(cyanoimino)-N,N-dimethylacetamide (6) []

Compound Description: Compound 6 is an acyclic analog of compound 4, designed to investigate the importance of the dihydropiperazine ring system for insecticidal activity []. This compound lacked insecticidal activity, demonstrating the essential role of the cyclic structure in maintaining the bioisosteric relationship with the imidazolidine ring of neonicotinoids [].

Properties

Product Name

1-(2-fluorophenyl)-4-[(4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-1,3-oxazol-2-yl)methyl]piperazine

IUPAC Name

[2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-oxazol-4-yl]-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]methanone

Molecular Formula

C22H24FN5O2S

Molecular Weight

441.5 g/mol

InChI

InChI=1S/C22H24FN5O2S/c23-16-4-1-2-5-18(16)27-11-9-26(10-12-27)14-20-25-17(15-30-20)22(29)28-8-3-6-19(28)21-24-7-13-31-21/h1-2,4-5,7,13,15,19H,3,6,8-12,14H2

InChI Key

PIWSCXOWOLRHRG-UHFFFAOYSA-N

SMILES

C1CC(N(C1)C(=O)C2=COC(=N2)CN3CCN(CC3)C4=CC=CC=C4F)C5=NC=CS5

Canonical SMILES

C1CC(N(C1)C(=O)C2=COC(=N2)CN3CCN(CC3)C4=CC=CC=C4F)C5=NC=CS5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.